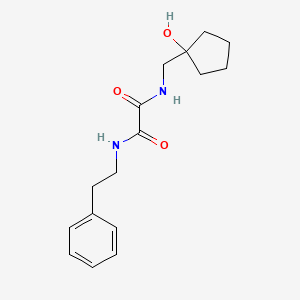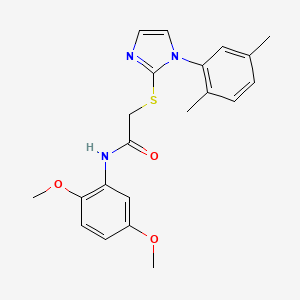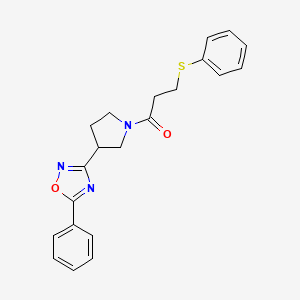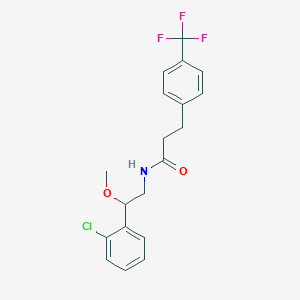
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a useful research compound. Its molecular formula is C19H19ClF3NO2 and its molecular weight is 385.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Docking and Quantum Chemical Calculations
Research involving molecular docking and quantum chemical calculations provides insights into the molecular structure, spectroscopic data, and the potential biological effects of compounds through the prediction of molecular docking results. For instance, studies on similar organic compounds have utilized Density Functional Theory (DFT) calculations, natural bond orbital (NBO) analysis, and molecular docking to predict biological activity, which could be applicable in understanding the interactions and potential biological relevance of N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(trifluoromethyl)phenyl)propanamide with various biological targets (A. Viji et al., 2020) (A. Viji et al., 2020).
Synthesis and Characterization
The synthesis and characterization of related compounds, such as various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, have been detailed, providing a framework for the synthesis, purification, and analytical characterization (including single crystal X-ray diffraction studies) of compounds that bear structural similarities to this compound. Such research underscores the importance of these methodologies in the elucidation of the chemical and physical properties of novel organic compounds (Cemal Koray Özer et al., 2009).
Optical and Non-linear Optical Materials
The development and characterization of new organic electro-optic and non-linear optical materials provide another avenue of application. Research into compounds like N-(2-chlorophenyl)-(1-propanamide) has been conducted to synthesize and analyze their potential as electro-optic and non-linear optical materials, through techniques such as UV-Vis, IR, NMR, powder XRD, and second harmonic generation (SHG) measurements. This research pathway highlights the potential applications of this compound in the field of optics and photonics, given its structural features that may lend it to similar applications (S. Prabhu et al., 2000).
Antimicrobial Activity
Studies on derivatives of similar chemical families have also explored their antimicrobial activity, providing a template for assessing the biological efficacy of compounds against various pathogens. The antimicrobial activity is often correlated with specific structural features, suggesting that similar assessments could be valuable for this compound, especially in the context of novel antimicrobial agent development (Carmen Limban et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3NO2/c1-26-17(15-4-2-3-5-16(15)20)12-24-18(25)11-8-13-6-9-14(10-7-13)19(21,22)23/h2-7,9-10,17H,8,11-12H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGJYMZFMXOOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-({5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)propyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2750224.png)



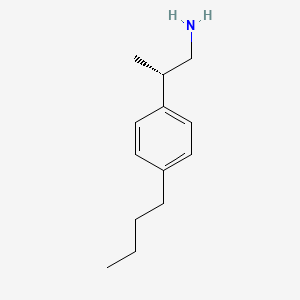

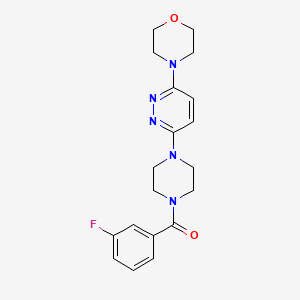
![N-methyl-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]-N-phenylacetamide](/img/structure/B2750234.png)


